Diethyl 4-Acetamidobenzylphosphonate

Description

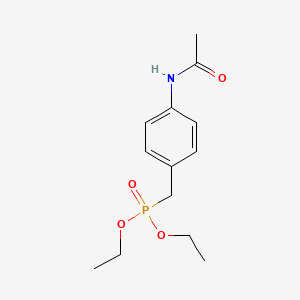

Diethyl 4-Acetamidobenzylphosphonate is an organophosphorus compound featuring a benzylphosphonate core substituted with an acetamido group at the para position. Its molecular formula is C₁₃H₂₀NO₄P, with a molecular weight of 285.27 g/mol. The acetamido group (–NHCOCH₃) introduces both steric bulk and electron-withdrawing characteristics, influencing the compound’s reactivity and solubility. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in modifications of bioactive molecules where phosphonate groups enhance metabolic stability or binding affinity .

Structurally, the phosphonate ester group (–PO(OEt)₂) confers hydrolytic stability compared to phosphate esters, while the acetamido substituent modulates electronic properties of the aromatic ring. Synthetic routes often involve nucleophilic substitution or palladium-catalyzed coupling reactions, leveraging the benzylphosphonate scaffold’s versatility.

Properties

CAS No. |

118578-84-0 |

|---|---|

Molecular Formula |

C13H20NO4P |

Molecular Weight |

285.28 g/mol |

IUPAC Name |

N-[4-(diethoxyphosphorylmethyl)phenyl]acetamide |

InChI |

InChI=1S/C13H20NO4P/c1-4-17-19(16,18-5-2)10-12-6-8-13(9-7-12)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15) |

InChI Key |

LSQQRLOYPDMBGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Acetamidobenzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method involves the chemoselective activation of diethyl phosphonates with triflic anhydride, allowing flexible substitution with a broad range of nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Acetamidobenzylphosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 4-Acetamidobenzylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound has been studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of diethyl 4-acetamidobenzylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 4-Aminobenzylphosphonate

- Molecular Formula: C₁₁H₁₈NO₃P

- Molecular Weight : 243.24 g/mol

- Substituent: Para-aminobenzyl (–NH₂).

- Solubility : Soluble in methylene chloride, acetone, and benzene; insoluble in water .

- Reactivity: The free amino group renders this compound highly reactive toward electrophiles and oxidizing agents, necessitating careful handling . It serves as a precursor for phosphonic acids via hydrolysis or acylations (e.g., synthesis of Diethyl p-benzoylaminobenzylphosphonate) .

- Applications: Key intermediate in synthesizing [4-(tetradecanoylamino)benzyl]phosphonic acid, a surfactant or ligand in coordination chemistry .

Diethyl 4-Bromobenzylphosphonate

- Molecular Formula : C₁₁H₁₆BrO₃P

- Molecular Weight : 323.12 g/mol

- Substituent : Para-bromobenzyl (–Br).

- Solubility : Insoluble in water; compatible with organic solvents.

- Reactivity : The bromine atom acts as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biarylphosphonates . Its electron-withdrawing nature slightly enhances the electrophilicity of the phosphorus center.

- Applications : Building block in synthesizing functionalized phosphonates for materials science and medicinal chemistry .

Diethyltrans-1-benzyl-4-(4-bromophenyl)-2-oxoazetidine-3-phosphonate (6d)

- Molecular Formula: C₂₀H₂₂BrNO₄P

- Molecular Weight : 464.2 g/mol

- Core Structure : Azetidine ring fused with phosphonate and bromophenyl groups.

- Applications : Model compound for studying β-lactam analogs and phosphonated heterocycles in drug design .

Comparative Data Table

Key Research Findings

Electronic Effects : Electron-withdrawing substituents (e.g., –Br, –NHCOCH₃) increase the electrophilicity of the phosphorus atom, accelerating hydrolysis to phosphonic acids compared to electron-donating groups like –NH₂ .

Synthetic Utility: Bromine and amino substituents enable divergent functionalization pathways—bromo for cross-coupling and amino for acylations or condensations .

Stability: this compound’s acetamido group enhances stability under oxidative conditions compared to its amino analog, making it preferable for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.